

what is CLR1501 and how does it work

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Compound of Interest

Compound Name: CLR1501
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An In-Depth Technical Guide to **CLR1501**: A Novel Fluorescent Agent for Cancer Visualization

Introduction

CLR1501 is a novel, cancer-selective fluorescent agent developed for potential use in fluorescence-guided surgery.[1][2][3] As a synthetic analog of alkylphosphocholine (APC), **CLR1501** preferentially accumulates in malignant cells, enabling real-time tumor visualization.[3][4][5] This technical guide provides a comprehensive overview of **CLR1501**, its mechanism of action, experimental protocols for its use, and quantitative data from preclinical studies.

Core Compound Details and Properties

CLR1501 is a fluorescently labeled derivative of the tumor-targeting parent compound CLR1404.[6][7] Its chemical structure is based on an alkylphosphocholine backbone, which imparts its cancer-targeting properties.[4] The addition of a BODIPY-FL fluorophore allows for visualization in the green spectrum.[2]

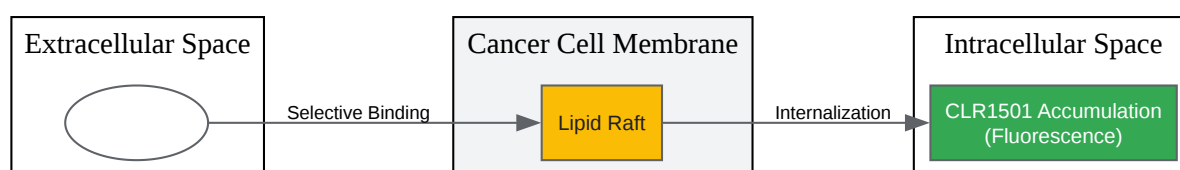
Table 1: Physicochemical Properties of **CLR1501**

Property	Value	Reference
Chemical Name	18-[p-(4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-8-yl)-phenyl]-octadecyl phosphocholine	[2]
Molecular Formula	C43H63BF2N3O4P	Cellectar Biosciences
Excitation Peak	500 nm	[1][2]
Emission Peak	517 nm	[1][2]
Emission Color	Green	[2]

Mechanism of Action: Selective Uptake and Retention

The tumor selectivity of **CLR1501** is attributed to its alkylphosphocholine structure. Cancer cells exhibit altered lipid metabolism and membrane composition compared to normal cells. One key difference is the abundance and organization of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. Alkylphosphocholine analogs like **CLR1501** are thought to be selectively taken up and retained by cancer cells through these lipid rafts.

While the precise signaling pathways are a subject of ongoing research, the proposed mechanism involves the interaction of the APC molecule with the cancer cell membrane, leading to its internalization and accumulation.



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Caption: Proposed mechanism of **CLR1501** selective uptake by cancer cells.

Preclinical Efficacy and Quantitative Data

Preclinical studies in glioma models have demonstrated the potential of **CLR1501** for discriminating tumor tissue from normal brain.^{[1][2]} The tumor-to-normal brain (T:N) fluorescence ratio is a key metric for evaluating the efficacy of such agents.

Table 2: Tumor-to-Normal Brain (T:N) Fluorescence Ratios of **CLR1501** in Glioblastoma Models

Imaging Modality	CLR1501 T:N Ratio (Mean ± SD)	Comparator: 5-ALA T:N Ratio (Mean ± SD)	Comparator: CLR1502 T:N Ratio (Mean ± SD)	Reference
Confocal Microscopy	3.51 ± 0.44	4.81 ± 0.92	9.28 ± 1.08	^{[1][2]}
IVIS Spectrum Imaging	7.23 ± 1.63	4.81 ± 0.92	9.28 ± 1.08	^{[1][2]}
Flow Cytometry (U251 xenografts)	14.8 ± 7.34	Not Reported	Not Reported	^[2]

These data indicate that **CLR1501** provides a tumor-to-brain fluorescence ratio comparable to or, in some imaging modalities, superior to 5-ALA, an agent used in fluorescence-guided surgery in some regions.^{[1][8]}

Experimental Protocols

The following protocols are summarized from a key preclinical study evaluating **CLR1501** in glioma models.^{[1][2]}

Animal Models

Orthotopic glioblastoma xenografts were established in mice using U251 glioblastoma multiforme cells or glioblastoma stem cells. Tumor growth was verified by magnetic resonance

imaging (MRI).^[1]

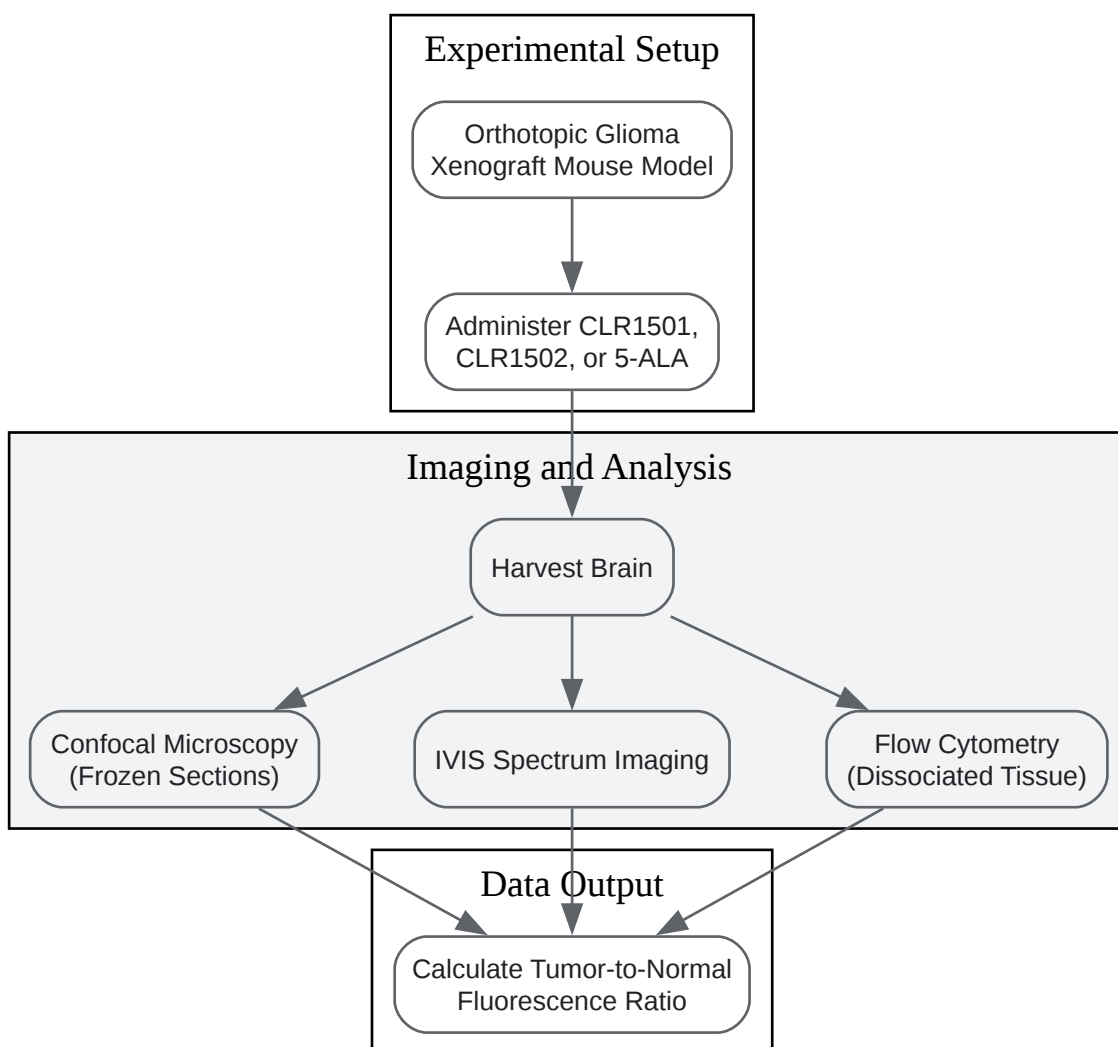
Agent Administration

CLR1501, CLR1502, or 5-aminolevulinic acid (5-ALA) were administered to the tumor-bearing mice. The exact dosage and administration route are detailed in the primary study.

Imaging and Analysis

- Confocal Microscopy:
 - Mice were euthanized, and brains were harvested.
 - Frozen sections of the brain were prepared to avoid dehydration and extraction of the fluorescent agents.
 - Sections were imaged using a confocal microscope with appropriate laser excitation and emission filters for **CLR1501** (Excitation: ~490 nm, Emission: ~515 nm).
 - Fluorescence intensity of the tumor and contralateral normal brain was quantified to calculate the T:N ratio.
- IVIS Spectrum Imaging:
 - Harvested brains were imaged using an IVIS Spectrum imaging system.
 - The system was configured with the appropriate excitation and emission filters for **CLR1501**, CLR1502, and 5-ALA.
 - The average radiance of the tumor and normal brain tissue was measured to determine the T:N ratio.
- Flow Cytometry:
 - Tumor xenografts and contralateral normal brain tissue were removed and dissociated into single-cell suspensions.

- Cells were analyzed on a flow cytometer equipped with a laser for **CLR1501** excitation (e.g., 488 nm).
- Fluorescence intensity of the cell populations was measured, and live cells were gated using forward and side scatter.
- The geometric mean of the resulting histograms was used to represent the fluorescence intensity.

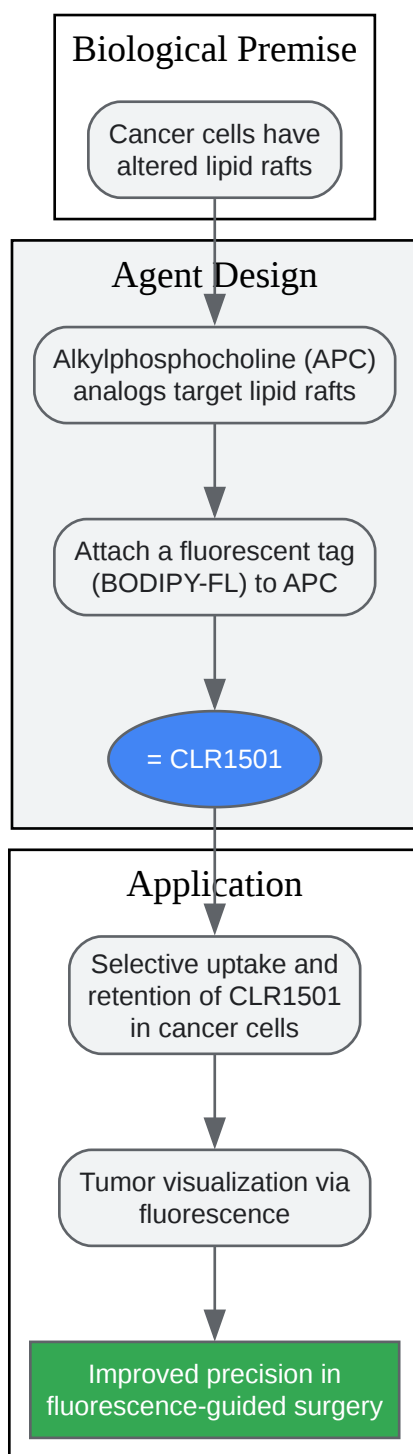


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Caption: Experimental workflow for preclinical evaluation of **CLR1501**.

Logical Framework for Development and Application

The development of **CLR1501** is based on a logical progression from the known characteristics of cancer cells to the design of a targeted imaging agent.



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Caption: Logical relationship from cancer biology to **CLR1501** application.

Conclusion

CLR1501 is a promising cancer-selective fluorescent agent with potential applications in fluorescence-guided surgery. Its mechanism of action, rooted in the fundamental differences between cancer and normal cell membranes, allows for targeted accumulation and clear tumor demarcation in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this and similar agents for improving surgical outcomes in oncology.

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